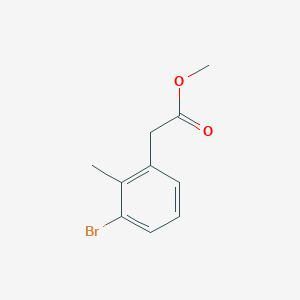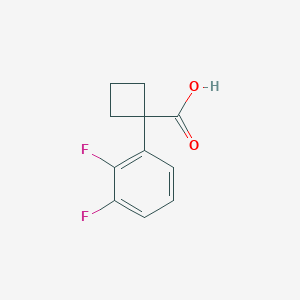
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C11H10F2O2 It is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a difluorophenyl group
准备方法
The synthesis of 1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid, which serves as an intermediate in the synthesis .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to achieve the desired product.
化学反应分析
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid has several applications in scientific research, including:
Biology: This compound is used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
作用机制
The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
相似化合物的比较
1-(2,3-Difluorophenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and biological activity.
1-(2,4-Difluorophenyl)cyclobutanecarboxylic Acid: The position of the fluorine atoms on the phenyl ring can influence the compound’s properties and applications.
1-(Trifluoromethyl)cyclobutanecarboxylic Acid:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties and reactivity compared to its analogs.
属性
分子式 |
C11H10F2O2 |
|---|---|
分子量 |
212.19 g/mol |
IUPAC 名称 |
1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-4-1-3-7(9(8)13)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) |
InChI 键 |
CHAXHNCCIXOGSE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=C(C(=CC=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


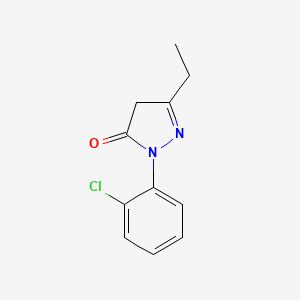
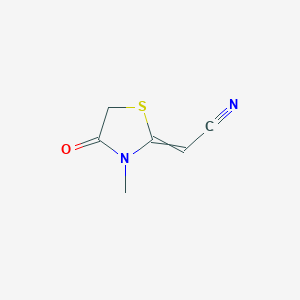
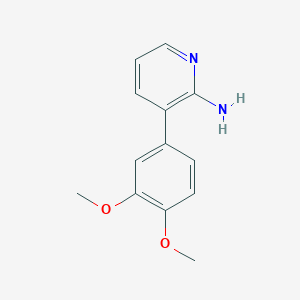
![4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)

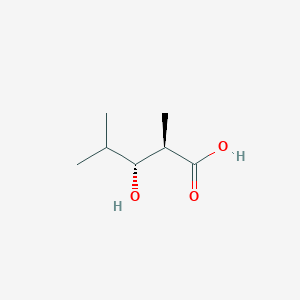
![3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11722710.png)
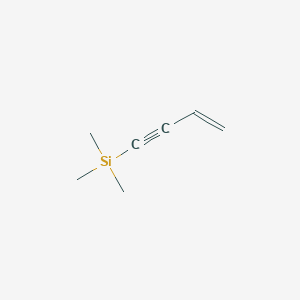

![1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11722722.png)

![4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11722738.png)
![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)
